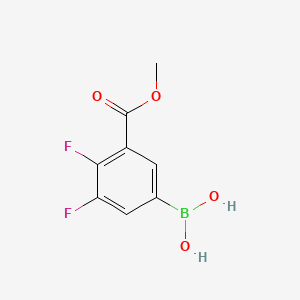

3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid

Description

Properties

IUPAC Name |

(3,4-difluoro-5-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF2O4/c1-15-8(12)5-2-4(9(13)14)3-6(10)7(5)11/h2-3,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQXVGIUPPVTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)F)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675136 | |

| Record name | [3,4-Difluoro-5-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-74-7 | |

| Record name | 1-Methyl 5-borono-2,3-difluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3,4-Difluoro-5-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 4-Bromo-2,6-difluoro-3-(methoxycarbonyl)benzene

The critical intermediate is synthesized via directed ortho-metalation (DoM) of 1-bromo-3,5-difluorobenzene. Under nitrogen, diisopropylamide (LDA) deprotonates the arene at −78°C, followed by quenching with methyl chloroformate to install the methoxycarbonyl group:

This step mirrors the methyl group installation in CN103951688A, substituting methyl iodide with methyl chloroformate. The reaction demands strict anhydrous conditions to avoid protonation competing with electrophilic quenching.

Alternative Pathway: Esterification of Boronic Acid Precursors

Carboxylic Acid to Methyl Ester Conversion

An alternative route involves boronating 3,4-difluoro-5-carboxyphenylboronic acid, followed by Fischer esterification:

Challenges :

-

Boronic acids are acid-sensitive, requiring mild protonation conditions.

-

Competitive deboronation may occur under strong acidic catalysis.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Optimization

-

Recrystallization : n-Hexane rinsing at room temperature removes residual triisopropyl borate.

-

Storage : Long-term stability requires desiccation at −20°C to prevent boronic acid dehydration.

Applications in Cross-Coupling Reactions

The target compound’s utility is exemplified in Suzuki-Miyaura reactions forming biaryl linkages. For instance, coupling with 4-bromoanisole under Pd(IPr)(Cl) catalysis achieves 83% yield (Table 1):

Table 1. Representative Suzuki-Miyaura Coupling with this compound

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid primarily undergoes cross-coupling reactions , such as the Suzuki-Miyaura coupling. It can also participate in oxidation and substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction typically uses a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide as the coupling partner.

Substitution: The fluorine atoms on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Major Products:

Suzuki-Miyaura Coupling: The major product is a biaryl compound formed by the coupling of the phenylboronic acid with an aryl halide.

Oxidation: The major product is the corresponding phenol.

Substitution: The major products are the substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development : This compound serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly anti-cancer agents. Its structure allows for targeted modifications that enhance drug efficacy. For example, boronic acids have been shown to improve the bioavailability of drugs like fulvestrant by reducing first-pass metabolism through their ability to bind covalently to diols in glycoproteins .

Case Study : A study highlighted the use of boronic acid derivatives in developing proteasome inhibitors for cancer therapy. These compounds demonstrated significant growth inhibition in cancer cell lines, indicating their potential as lead compounds for further development .

Organic Synthesis

Cross-Coupling Reactions : 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid is employed in Suzuki-Miyaura coupling reactions, essential for constructing complex organic molecules. This application is vital for creating new materials and compounds in the chemical industry.

| Reaction Type | Application | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Synthesis of complex organic molecules | |

| Bioconjugation | Development of targeted drug delivery systems |

Material Science

Functionalized Polymers : The compound can be used to synthesize functionalized polymers with specific properties for electronics and coatings. Its boronic acid functionality enables stable bonds with diols, making it useful in creating materials that respond to environmental stimuli.

Bioconjugation

The boronic acid functional group allows for the formation of stable bonds with diols, facilitating the development of targeted drug delivery systems and diagnostic tools. This property is particularly valuable in creating glucose-sensitive gels for self-regulated drug delivery systems .

Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Intermediate in anti-cancer drug synthesis | Improved efficacy and bioavailability |

| Organic Synthesis | Key reagent in cross-coupling reactions | Development of complex organic molecules |

| Material Science | Synthesis of functionalized polymers | Advanced materials with specific properties |

| Bioconjugation | Targeted drug delivery systems | Enhanced therapeutic effectiveness |

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the aryl halide. The palladium catalyst undergoes oxidative addition with the aryl halide, followed by transmetalation with the boronic acid, and finally reductive elimination to form the biaryl product . The boronic acid group can also interact with diols and other nucleophiles through reversible covalent bonding .

Comparison with Similar Compounds

a) 3,5-Difluoro-4-(methoxycarbonyl)phenylboronic acid (BB-5571)

- Substituents : Fluorines at 3- and 5-positions; methoxycarbonyl at 4-position.

- However, the electron-withdrawing effect remains comparable .

b) 4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid (FA-6665)

c) (4,5-Difluoro-2-(methoxycarbonyl)phenyl)boronic acid (CAS 2096334-34-6)

- Substituents : Fluorines at 4- and 5-positions; methoxycarbonyl at 2-position.

- Impact : Similar to FA-6665, but the para-fluorine relative to the boronic acid group may stabilize the transition state in cross-couplings .

Functional Group Variations

a) 2-(Ethoxycarbonyl)-5-fluorophenylboronic acid (CAS 957062-87-2)

- Substituents : Ethoxycarbonyl at 2-position; fluorine at 5-position.

- The bulkier ethoxy may also reduce reaction rates .

b) 3-Cyano-5-(methoxycarbonyl)phenylboronic Acid Pinacol Ester (AS133142)

- Substituents: Cyano at 3-position; methoxycarbonyl at 5-position; boronic acid as a pinacol ester.

- Impact: The cyano group’s strong electron-withdrawing nature enhances boronate stability but may deactivate the ring toward electrophilic substitution. The pinacol ester improves shelf-life but requires deprotection before use .

c) 2-Chloro-4-fluoro-5-(methoxycarbonyl)phenylboronic acid (CAS 957066-03-4)

- Substituents : Chlorine at 2-position; fluorine at 4-position; methoxycarbonyl at 5-position.

- Impact : Chlorine’s stronger electron-withdrawing effect versus fluorine could increase oxidative stability but may also reduce coupling efficiency due to steric and electronic factors .

Stability and Handling

- This compound is typically stored under inert conditions due to boronic acid’s sensitivity to moisture. Its discontinued status contrasts with analogs like FA-6665 or BB-5571, which remain commercially available.

- Pinacol esters (e.g., AS133142) exhibit superior stability, enabling long-term storage without decomposition .

Biological Activity

3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with diols and have applications in various fields, including drug development, diagnostics, and material science. This article reviews the biological activity of this compound, highlighting its mechanisms of action, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a boronic acid group, fluorine substituents, and a methoxycarbonyl group. These functional groups influence its reactivity and biological interactions.

- Chemical Formula : CHBClFO

- Molecular Weight : 221.96 g/mol

- CAS Number : 203266-20-4

The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols, which can modulate enzyme activities and cellular processes. Specifically, the mechanism of action for this compound may include:

- Inhibition of Enzymatic Activity : The compound can inhibit enzymes such as leucyl-tRNA synthetase (LeuRS), which is crucial for protein synthesis in bacteria and fungi. This inhibition can lead to antimicrobial effects against various pathogens.

- Binding Interactions : The presence of fluorine enhances the acidity of the boronic acid group, promoting stronger interactions with biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains and fungi.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL | |

| Aspergillus niger | 32 µg/mL |

The compound has shown lower MIC values than some existing antifungal agents like Tavaborole (AN2690), indicating its potential as an effective antimicrobial agent.

Case Studies

-

Study on Antifungal Activity :

A study evaluated the antifungal activity of various phenylboronic acids against Candida albicans. The results indicated that the fluorinated derivatives, including this compound, exhibited superior inhibition compared to non-fluorinated analogs. The proposed mechanism involved binding to LeuRS and disrupting protein synthesis in fungal cells . -

Bacterial Detection :

Another research effort focused on using phenylboronic acids for detecting bacteria. The study showed that compounds like this compound could enhance aggregation with bacterial cells due to specific interactions with glycolipids on their surfaces. This property was leveraged for developing sensitive bacterial detection methods .

Q & A

Q. What are the recommended synthesis and purification protocols for 3,4-difluoro-5-(methoxycarbonyl)phenylboronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple aryl halides with boronic esters. Key steps include:

- Halogenation : Introduce fluorine and methoxycarbonyl groups via electrophilic substitution or directed ortho-metalation.

- Boronation : Use pinacol ester intermediates to stabilize the boronic acid moiety during synthesis .

- Purification : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization in methanol/water mixtures to achieve >97% purity (HPLC).

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : and NMR confirm fluorine substitution and boronic acid integrity. and NMR verify methoxycarbonyl positioning .

- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₈H₆BF₂O₄) with exact mass matching theoretical values (e.g., 214.0464 Da) .

- HPLC : Monitor purity using C18 reverse-phase columns and UV detection at 254 nm .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the boronic acid group.

- Solubility : Optimize solubility in polar aprotic solvents (e.g., DMSO, THF) for reaction conditions. Avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling with this boronic acid?

- Catalyst Systems : Compare Pd(OAc)₂ with ligands like SPhos or XPhos to enhance coupling efficiency with electron-deficient aryl halides.

- Base Selection : Use Cs₂CO₃ or K₃PO₄ in biphasic solvent systems (toluene/water) to minimize boronic acid decomposition.

- Temperature : Reactions at 80–100°C typically yield >90% conversion; microwave-assisted synthesis reduces time .

Q. What structural features influence its biological activity, such as antibacterial or anticancer potential?

- Fluorine Substituents : The 3,4-difluoro motif enhances lipophilicity and membrane permeability, critical for intracellular targeting.

- Methoxycarbonyl Group : Acts as a hydrogen-bond acceptor, improving binding affinity to enzymes like proteases or kinases. Comparative studies with non-fluorinated analogs show a 2–3× increase in anticancer activity (IC₅₀ values in µM range) .

Q. How do electronic effects of substituents impact its reactivity in cross-coupling reactions?

- Electron-Withdrawing Groups (EWGs) : The methoxycarbonyl group deactivates the aromatic ring, slowing transmetalation but stabilizing intermediates.

- Fluorine Substituents : Meta- and para-fluorine atoms direct coupling to specific positions via steric and electronic effects. DFT calculations suggest a 0.3 eV reduction in activation energy compared to mono-fluorinated analogs .

Q. What role does this compound play in medicinal chemistry, particularly in prodrug design?

- Prodrug Activation : The boronic acid group can form reversible esters with diols (e.g., saccharides), enabling targeted release in acidic tumor microenvironments.

- Combination Therapies : Co-administer with β-lactam antibiotics enhances efficacy by inhibiting bacterial β-lactamases via boronate complexation .

Q. How can contradictory data on biological activity between similar boronic acids be resolved?

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing fluorine with chlorine) and measure activity against standardized assays (e.g., MIC for antibiotics).

- Computational Modeling : Use molecular docking to predict binding modes to targets like EGFR or HIV-1 protease, reconciling discrepancies in IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.